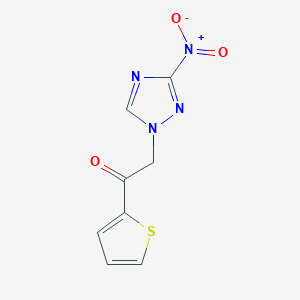

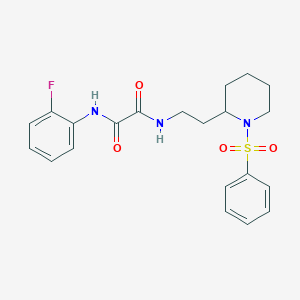

![molecular formula C20H19N3O4S2 B3017243 Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-99-8](/img/structure/B3017243.png)

Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a multifaceted molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in pharmacology and materials science. The papers provided discuss the synthesis, structure, and properties of related heterocyclic compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate involves acetylation reactions with acetic anhydride in different solvents and conditions, leading to various acetylated products . Similarly, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate is prepared from its amino precursor using the thiophosgene method and further converted into benzothieno[2,3-d]pyrimidine derivatives . These methods highlight the complexity and precision required in synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as HPLC, X-ray crystallography, FT-IR, (1)H-NMR, (13)C-NMR, and MS. The position of ring protons and the nature of substituents can be determined through NOESY, HMBC, and HSQC spectra . These techniques are essential for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation.

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds can lead to the formation of various derivatives with potential biological activity. For example, the conversion of isothiocyanate groups into benzothienopyrimidine systems and the subsequent formation of tricyclic and tetracyclic systems demonstrate the versatility of these molecules in chemical transformations . The ability to undergo such reactions is crucial for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of acetyl groups, isothiocyanate groups, and other substituents can affect properties such as solubility, stability, and reactivity. Preliminary pharmacological screening of some derivatives has shown hypnotic activity, indicating the potential for these compounds to be developed into therapeutic agents . Understanding these properties is vital for predicting the behavior of these compounds in various environments and for their application in real-world scenarios.

科学的研究の応用

Synthesis Techniques

- The compound and its derivatives are synthesized through various chemical reactions, including interaction with arylidinemalononitrile derivatives and cyanoacrylate derivatives in different solvents at room temperature. These processes yield a range of compounds with potential applications in drug development and organic materials research (Mohamed, 2014) (Mohamed, 2021).

Chemical Reactions and Derivatives

- Novel chemical reactions and the formation of new derivatives of pyrido[3,2-f][1,4]thiazepines through microwave-assisted synthesis demonstrate the compound's versatility in generating biologically active molecules. These synthetic methods offer advantages such as improved yields and shorter reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).

Potential Biological and Pharmacological Applications

- The research into novel pyrazolo[3,4-b]pyridine products via condensation reactions showcases the compound's relevance in developing new heterocyclic compounds with potential for antitumor activity. This highlights the compound's role in medicinal chemistry for drug discovery and development (Ghaedi et al., 2015).

Antimicrobial and Antioxidant Activities

- Synthesis of new benzothiazole-containing derivatives via microwave-assisted methods under solvent-free conditions emphasizes the compound's utility in creating poly-functionalized tri-heterocyclic benzothiazole derivatives. These derivatives have been evaluated for antibacterial, antioxidant, and antitubercular activities, showcasing the compound's potential in developing new antimicrobial agents (Bhoi et al., 2016).

Advanced Organic Synthesis Applications

- The compound's derivatives have been used in phosphine-catalyzed annulations and other advanced organic synthesis techniques to create highly functionalized molecules. This demonstrates the compound's application in sophisticated chemical synthesis processes aimed at generating novel organic materials with specific properties (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

The safety and hazards associated with benzo[d]thiazole derivatives can vary depending on the specific compound. Some derivatives have shown cytotoxic effects against certain cancer cell lines, but they did not exhibit any activities against a human liver normal cell line, suggesting that they may have a low nonspecific toxicity .

将来の方向性

Future research on benzo[d]thiazole derivatives could focus on further exploring their biological activities and developing more potent and selective agents. The design and synthesis of new derivatives, as well as the investigation of their mechanisms of action, could lead to the discovery of new therapeutic agents .

作用機序

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in critical biological processes, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in the function of these targets . For instance, they can act as inhibitors, blocking the activity of enzymes, or as agonists or antagonists, modulating the activity of receptors .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . For example, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects result from the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives

特性

IUPAC Name |

ethyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-3-27-20(26)16-12-8-9-23(11(2)24)10-15(12)29-18(16)22-17(25)19-21-13-6-4-5-7-14(13)28-19/h4-7H,3,8-10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVVUDLLSSRJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

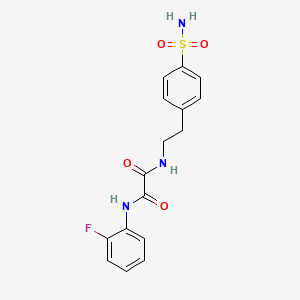

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)

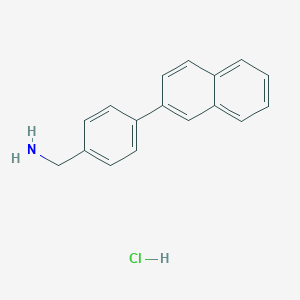

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

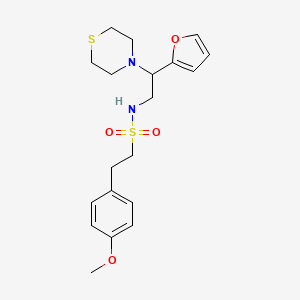

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

amino}propanoic acid](/img/structure/B3017176.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)